molecular formula C9H11N3O6 B13423235 Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate

Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate

Cat. No.: B13423235
M. Wt: 257.20 g/mol
InChI Key: NVGZDZBMJICYIZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate is a chemical compound that belongs to the class of diazinanes Diazinanes are nitrogen-containing heterocycles consisting of a saturated four-carbon, two-nitrogen ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate typically involves the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives. This reaction is usually carried out by heating in a solvent or under solvent-free conditions at temperatures ranging from 190°C to 195°C . Common solvents used in this process include dimethylformamide, hexamethylphosphoramide, and N-methylpyrrolidone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate is unique due to its specific functional groups and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological targets make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11N3O6

Molecular Weight

257.20 g/mol

IUPAC Name

ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate

InChI

InChI=1S/C9H11N3O6/c1-2-18-4(13)3-10-6(14)5-7(15)11-9(17)12-8(5)16/h5H,2-3H2,1H3,(H,10,14)(H2,11,12,15,16,17)

InChI Key

NVGZDZBMJICYIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1C(=O)NC(=O)NC1=O

Origin of Product

United States

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